molecular formula C6F14Hg B3357818 Bis(heptafluoroisopropyl)mercury CAS No. 756-88-7

Bis(heptafluoroisopropyl)mercury

Cat. No. B3357818
CAS RN: 756-88-7
M. Wt: 538.63 g/mol
InChI Key: HWWMRIRERNSEIZ-UHFFFAOYSA-N
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Description

Bis(heptafluoroisopropyl)mercury is a compound made up of two heptafluoroisopropyl groups bound to a single mercury ion. Its molecular formula is C6F14Hg and it has a molecular weight of 538.63 g/mol .


Synthesis Analysis

A novel and efficient preparation route of insulating gas-heptafluoroisobutyronitrile was developed. The synthetic route involved halogen-exchange fluorination, decomposition of bis-(perfluoroisopropyl) ketone, and dehydration reaction .


Molecular Structure Analysis

The molecular structure of Bis(heptafluoroisopropyl)mercury is composed of two heptafluoroisopropyl groups bound to a single mercury ion.


Chemical Reactions Analysis

Mercury is one of the few liquid elements. It dissolves in oxidizing acids, producing either Hg2+ or Hg2+2, depending on which reagent is in excess. The metal is also soluble in aqua regia (a mixture of hydrochloric and nitric acids) to form HgCl2−4 .


Physical And Chemical Properties Analysis

Bis(heptafluoroisopropyl)mercury is a compound with a molecular formula of C6F14Hg and a molecular weight of 538.63 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Preconcentration of Mercury in Biological Samples and Waters Bis(heptafluoroisopropyl)mercury has been used in the on-line preconcentration of mercury from biological samples and waters, prior to its determination by inductively coupled plasma atomic emission spectroscopy. This application is essential in environmental monitoring and assessing mercury exposure in various samples. The method employs an anion-exchange resin loaded with 1,5-bis[(2-pyridyl)-3-sulphophenyl methylene] thiocarbonohydrazide (PSTH), optimizing the process of mercury detection at low concentrations (Rudner et al., 1998).

  • Organic Synthesis and Molecular Interactions In the field of organic chemistry, bis(heptafluoroisopropyl)mercury derivatives have been involved in reactions with organic dibromo compounds, leading to the formation of specific alkenes. This demonstrates its utility in molecular synthesis and understanding reaction mechanisms. Additionally, the study of mercury's interaction with other elements like palladium has provided insights into metallophilic interactions, which are significant in the design of novel organometallic complexes and catalysts (Bennett et al., 1971; Kim et al., 2008).

  • Development of Mercury Sensors Research has also explored the use of bis(heptafluoroisopropyl)mercury in the development of mercury sensors. Phosphorescent iridium(III) complexes with acyclic diaminocarbene ligands have shown potential for sensing mercury(II) ions. Such applications are critical for environmental monitoring and public health, as they provide efficient and selective methods for detecting mercury contamination in various matrices (Eremina et al., 2020).

  • Crystallography and Structural Analysis The compound has been subject to crystallographic studies to understand its molecular structure better. Such research is fundamental in the field of material science and chemistry, providing critical data for the development of new materials and chemical compounds (Wilkinson et al., 1991).

Mechanism of Action

The mechanism of action of alkylmercury compounds, such as Bis(heptafluoroisopropyl)mercury, is complex and involves multiple pathways. The similarities in mechanisms of toxicity for MeHg and EtHg are presented and compared .

Safety and Hazards

Bis(heptafluoroisopropyl)mercury should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)mercury
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3F7.Hg/c2*4-1(2(5,6)7)3(8,9)10;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWMRIRERNSEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)[Hg]C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F14Hg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371094
Record name Bis(heptafluoroisopropyl)mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(heptafluoroisopropyl)mercury

CAS RN

756-88-7
Record name Bis(heptafluoroisopropyl)mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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